molecular formula C16H15ClFNO2 B5784969 N-(3-chloro-4-fluorophenyl)-2-(2,5-dimethylphenoxy)acetamide

N-(3-chloro-4-fluorophenyl)-2-(2,5-dimethylphenoxy)acetamide

Cat. No.: B5784969
M. Wt: 307.74 g/mol
InChI Key: MTZMJGZJWLNDSD-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-2-(2,5-dimethylphenoxy)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, as well as a dimethylphenoxy group attached to the acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-2-(2,5-dimethylphenoxy)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-fluoroaniline and 2,5-dimethylphenol.

    Formation of Intermediate: The 3-chloro-4-fluoroaniline is reacted with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form the intermediate N-(3-chloro-4-fluorophenyl)chloroacetamide.

    Coupling Reaction: The intermediate is then reacted with 2,5-dimethylphenol in the presence of a base (e.g., potassium carbonate) to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-2-(2,5-dimethylphenoxy)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the acetamide moiety.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be applied.

Major Products Formed

    Substitution Reactions: Products with different substituents on the phenyl ring.

    Oxidation: Products with oxidized functional groups, such as carboxylic acids.

    Reduction: Products with reduced functional groups, such as amines.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-(2,5-dimethylphenoxy)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require further experimental investigation.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-4-fluorophenyl)acetamide: Lacks the dimethylphenoxy group.

    N-(4-fluorophenyl)-2-(2,5-dimethylphenoxy)acetamide: Lacks the chloro substituent.

    N-(3-chlorophenyl)-2-(2,5-dimethylphenoxy)acetamide: Lacks the fluoro substituent.

Uniqueness

N-(3-chloro-4-fluorophenyl)-2-(2,5-dimethylphenoxy)acetamide is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, as well as the dimethylphenoxy group. These structural features may confer specific chemical and biological properties that distinguish it from similar compounds.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-(2,5-dimethylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClFNO2/c1-10-3-4-11(2)15(7-10)21-9-16(20)19-12-5-6-14(18)13(17)8-12/h3-8H,9H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTZMJGZJWLNDSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC(=O)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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